

Chemical and physical properties of 2-Pentadecyl-1,3-dioxolane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Pentadecyl-1,3-dioxolane

Cat. No.: B14174321

[Get Quote](#)

Technical Guide: 2-Pentadecyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-Pentadecyl-1,3-dioxolane**. Due to the limited availability of experimental data for this specific compound, this guide synthesizes information from computational predictions and established knowledge of related 1,3-dioxolane structures. It includes a summary of physicochemical properties, proposed experimental protocols for synthesis and analysis, and a discussion of the potential biological activities of the broader class of 1,3-dioxolanes. This document aims to serve as a foundational resource for researchers interested in the study and potential applications of **2-Pentadecyl-1,3-dioxolane**.

Chemical and Physical Properties

Quantitative data for **2-Pentadecyl-1,3-dioxolane** is primarily based on computational models. Experimental validation of these properties is recommended for any research application.

Table 1: Physical and Chemical Properties of **2-Pentadecyl-1,3-dioxolane**

Property	Value	Source
Molecular Formula	C ₁₈ H ₃₆ O ₂	PubChem[1]
Molecular Weight	284.48 g/mol	PubChem[1]
IUPAC Name	2-pentadecyl-1,3-dioxolane	PubChem[1]
CAS Number	4360-57-0	ChemicalBook[2][3]
Predicted Boiling Point	333.6 ± 10.0 °C	LookChem
Predicted Density	0.880 ± 0.06 g/cm ³	LookChem
XLogP3 (Computed)	7.6	PubChem[1]
Topological Polar Surface Area (Computed)	18.5 Å ²	PubChem[1]
Canonical SMILES	CCCCCCCCCCCCCCCC1OC CO1	PubChem[1]
InChI Key	HTXICYGCTKNGOD- UHFFFAOYSA-N	PubChem[1]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of **2-Pentadecyl-1,3-dioxolane** are not explicitly available in the current literature. The following protocols are adapted from general methods for the synthesis and analysis of long-chain acetals and 1,3-dioxolanes.

Synthesis of 2-Pentadecyl-1,3-dioxolane

The synthesis of **2-Pentadecyl-1,3-dioxolane** can be achieved via the acetalization of hexadecanal with ethylene glycol in the presence of an acid catalyst.

Reaction:

Materials:

- Hexadecanal
- Ethylene glycol
- p-Toluenesulfonic acid (catalyst)
- Toluene (solvent)
- Anhydrous magnesium sulfate
- Saturated sodium bicarbonate solution
- Brine
- Dichloromethane

Procedure:

- To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add hexadecanal, an excess of ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene.
- Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Once the reaction is complete, cool the mixture to room temperature.
- Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude **2-Pentadecyl-1,3-dioxolane** can be purified by vacuum distillation or column chromatography.

Procedure (Column Chromatography):

- Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
- Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
- Elute the column with the chosen solvent system, collecting fractions.
- Monitor the fractions by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to yield purified **2-Pentadecyl-1,3-dioxolane**.

Analytical Methods

2.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for confirming the identity and purity of **2-Pentadecyl-1,3-dioxolane**.

Instrumentation and Conditions (Suggested):

- Gas Chromatograph: Equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 μ m film thickness).
- Carrier Gas: Helium at a constant flow rate.
- Injector Temperature: 280 °C.
- Oven Temperature Program: Start at a suitable initial temperature, then ramp to a final temperature to ensure separation from any impurities.
- Mass Spectrometer: Operated in electron ionization (EI) mode.

Sample Preparation:

Dissolve a small amount of the purified product in a volatile organic solvent (e.g., dichloromethane or hexane) before injection.

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural elucidation.

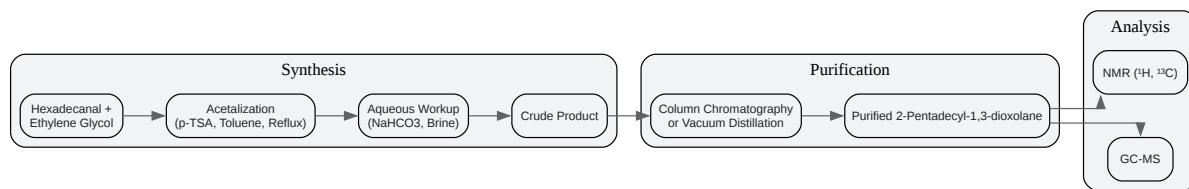
Instrumentation and Conditions (Suggested):

- Spectrometer: 300 MHz or higher.
- Solvent: Deuterated chloroform (CDCl₃).
- Internal Standard: Tetramethylsilane (TMS).

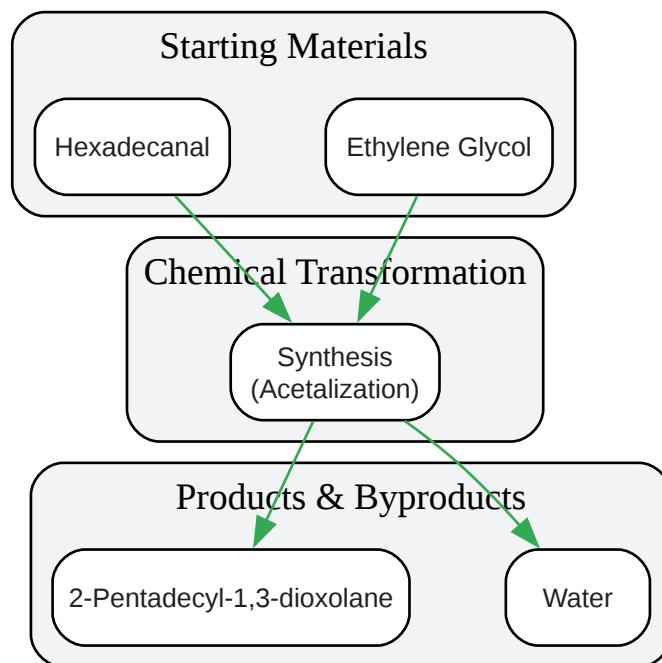
Sample Preparation:

Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of CDCl₃ containing TMS in an NMR tube.

Biological Activity


There is currently no specific information in the scientific literature regarding the biological activity or signaling pathways of **2-Pentadecyl-1,3-dioxolane**. However, the broader class of 1,3-dioxolane derivatives has been reported to exhibit various biological activities.

Studies have shown that some 1,3-dioxolane compounds possess antibacterial and antifungal properties.[4][5][6] The mechanism of action is not fully elucidated but may be related to the disruption of microbial cell membranes or interference with essential metabolic pathways. It is important to note that the biological activity of these compounds is highly dependent on the nature and position of the substituents on the dioxolane ring.


Further research is required to determine if **2-Pentadecyl-1,3-dioxolane** exhibits any significant biological effects.

Visualizations

As there is no information on signaling pathways for **2-Pentadecyl-1,3-dioxolane**, the following diagrams illustrate the proposed experimental workflow for its synthesis and analysis.

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis and analysis of **2-Pentadecyl-1,3-dioxolane**.

[Click to download full resolution via product page](#)

Caption: Logical relationship of reactants and products in the synthesis of **2-Pentadecyl-1,3-dioxolane**.

Conclusion

This technical guide consolidates the currently available information on **2-Pentadecyl-1,3-dioxolane**. While computational data provides a solid starting point for understanding its physicochemical properties, there is a clear need for experimental studies to validate these predictions and to explore the synthesis, reactivity, and potential biological activities of this compound. The proposed experimental protocols offer a framework for initiating such investigations. Future research will be crucial in elucidating the specific characteristics and potential applications of **2-Pentadecyl-1,3-dioxolane** in various scientific and industrial fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Preparation of acetals from aldehydes and alcohols under basic conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. US4513144A - Acetal purification with superoxides - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical and physical properties of 2-Pentadecyl-1,3-dioxolane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14174321#chemical-and-physical-properties-of-2-pentadecyl-1-3-dioxolane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com